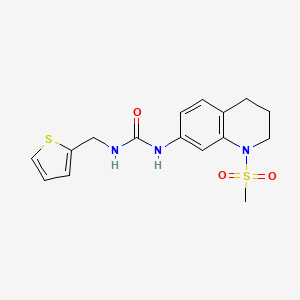

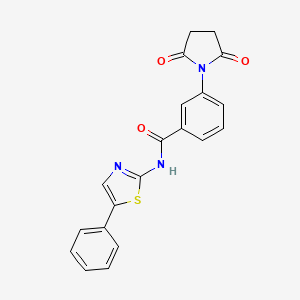

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular formula of this compound is C16H19N3O3S2. It contains a tetrahydroquinoline ring and a thiophene group. The structural arrangement plays a crucial role in its properties and biological activity.

Applications De Recherche Scientifique

- Field : Materials Chemistry

- Application Summary : A novel poly (pyrrole/dodecylthiophene/acrylamide) (PPDA) hybrid conductive material with a distinctive hierarchical porous structure has been developed . This unique nanoarchitecture endows the PPDA hybrid with exceptional properties such as flexibility, biocompatibility, and enhanced electrical conductivity .

- Methods of Application : The PPDA hybrid integrates a self-assembled polypyrrole (PPy) and polydodecylthiophene/γ-CD (PDDT/γ-CD) nanotubular aerogel network within a biocompatible polyacrylamide (PAAm) hydrogel matrix .

- Results : As a supercapacitor electrode material, the PPDA hybrid exhibits good electrochemical performance, with a specific capacitance of 149.6 F g −1 at 1 A g −1 current density and retaining 82.3% of its capacitance after 1000 cycles at 5 A g −1 .

- Field : Materials Chemistry

- Application Summary : Two-dimensional (2D) nanomaterials have become increasingly attractive due to their higher photothermal conversion efficiency .

- Methods of Application : These 2D nanomaterials are used as photothermal agents due to their excellent in-plane electron mobility .

- Results : Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .

Supercapacitor and Strain Sensing Applications

Photothermal Applications

- Field : Materials Chemistry

- Application Summary : A novel poly (pyrrole/dodecylthiophene/acrylamide) (PPDA) hybrid conductive material with a distinctive hierarchical porous structure has been developed . This unique nanoarchitecture endows the PPDA hybrid with exceptional properties such as flexibility, biocompatibility, and enhanced electrical conductivity .

- Methods of Application : The PPDA hybrid integrates a self-assembled polypyrrole (PPy) and polydodecylthiophene/γ-CD (PDDT/γ-CD) nanotubular aerogel network within a biocompatible polyacrylamide (PAAm) hydrogel matrix .

- Results : As a supercapacitor electrode material, the PPDA hybrid exhibits good electrochemical performance, with a specific capacitance of 149.6 F g −1 at 1 A g −1 current density and retaining 82.3% of its capacitance after 1000 cycles at 5 A g −1 .

- Field : Materials Chemistry

- Application Summary : Two-dimensional (2D) nanomaterials have become increasingly attractive due to their higher photothermal conversion efficiency .

- Methods of Application : These 2D nanomaterials are used as photothermal agents due to their excellent in-plane electron mobility .

- Results : Their good biocompatibility enables their prosperous applications in photothermal therapy and usually with satisfactory therapeutic effects .

Flexible and Biocompatible Platform for Supercapacitor and Strain Sensing Applications

Photothermal Therapy and Beyond

Safety And Hazards

This compound is toxic and flammable. It poses risks to health and should be handled with care. Detailed safety information would require specific data from reliable sources.

Orientations Futures

Propriétés

IUPAC Name |

1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3S2/c1-24(21,22)19-8-2-4-12-6-7-13(10-15(12)19)18-16(20)17-11-14-5-3-9-23-14/h3,5-7,9-10H,2,4,8,11H2,1H3,(H2,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LITUOMQRWLSAHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-ylmethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]cyclobutanecarboxamide](/img/structure/B2739746.png)

![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2739747.png)

![(1H-pyrazolo[3,4-b]pyridin-3-ylmethyl)amine dihydrochloride](/img/structure/B2739750.png)

![N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2739751.png)

![3-(4-Methoxyphenyl)-7-[(4-methylphenyl)amino]chromen-4-one](/img/no-structure.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-isopropyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2739761.png)

![N-(1-cyanocyclohexyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2739762.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone](/img/structure/B2739764.png)

![3-(4-methylphenyl)-1-({4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}methyl)-1H-1,2,4-triazole-5-thiol](/img/structure/B2739766.png)

![5-(3-(Benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2739768.png)